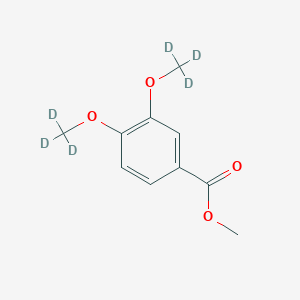
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester typically involves the methylation of 3,4-Di(methoxy-d3)-benzoic acid. The reaction conditions often include the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic composition of the compound.
化学反应分析
Types of Reactions
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: 3,4-Di(methoxy-d3)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated materials for various applications.
作用机制
The mechanism of action of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics, leading to different biological and chemical behaviors compared to non-deuterated analogs. This can result in increased stability and altered metabolic pathways, making it a valuable tool in research.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxybenzoic Acid Methyl Ester
- 3,4-Di(methoxy-d3)-benzyl Alcohol
- 3,4-Di(methoxy-d3)-benzoic Acid
Uniqueness
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes.
生物活性
3,4-Di(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of 3,4-dimethoxybenzoic acid methyl ester, which has garnered interest in the field of medicinal chemistry and drug development due to its unique biological properties. This compound's structure includes two methoxy groups at the 3 and 4 positions of the benzoic acid ring, which may influence its biological activity and pharmacokinetics.
- Molecular Formula : C10H12O4 (with deuterium substituents)
- Molecular Weight : Approximately 196.25 g/mol
- IUPAC Name : Methyl 3,4-dimethoxybenzoate
- Canonical SMILES : COC(=O)C1=C(C=CC(=C1)OC)OC
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic responses in cells.
- Receptor Binding : The presence of methoxy groups enhances lipophilicity, potentially increasing binding affinity to certain receptors, thereby influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies have indicated that it may exhibit antimicrobial properties against various pathogens.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various methoxy-substituted benzoic acids, including this compound. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound compared to controls.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Case Study 3: Antimicrobial Properties
Research conducted on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.
Data Table: Summary of Biological Activities
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
202.24 g/mol |
IUPAC 名称 |
methyl 3,4-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i1D3,2D3 |
InChI 键 |
BIGQPYZPEWAPBG-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OC)OC([2H])([2H])[2H] |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















